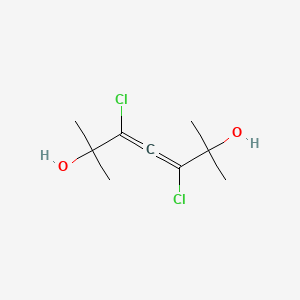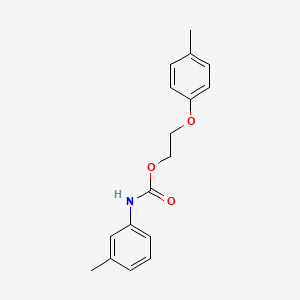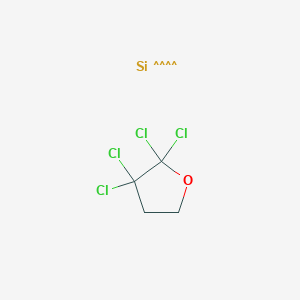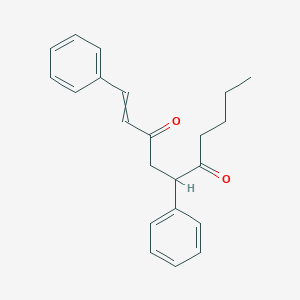![molecular formula C12H8I8P2 B14516354 ([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-44-6](/img/structure/B14516354.png)
([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of biphenyl and tetraiodo-lambda~5~-phosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of biphenyl derivatives with phosphorus halides under controlled conditions. The process may include:
Halogenation: Biphenyl is treated with iodine to introduce iodine atoms.
Phosphorylation: The iodinated biphenyl is then reacted with phosphorus trihalides (e.g., phosphorus triiodide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and phosphorylation processes, utilizing advanced reactors and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane) exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to desired outcomes in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: Another organophosphorus compound with comparable chemical properties.
Uniqueness
([1,1’-Biphenyl]-4,4’-diyl)bis(tetraiodo-lambda~5~-phosphane): stands out due to its tetraiodo-lambda~5~-phosphane groups, which impart unique reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
62779-44-6 |
|---|---|
Formule moléculaire |
C12H8I8P2 |
Poids moléculaire |
1229.37 g/mol |
Nom IUPAC |
tetraiodo-[4-[4-(tetraiodo-λ5-phosphanyl)phenyl]phenyl]-λ5-phosphane |
InChI |
InChI=1S/C12H8I8P2/c13-21(14,15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)22(17,18,19)20/h1-8H |
Clé InChI |
DKDAVCNKZHMZDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)P(I)(I)(I)I)P(I)(I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)






![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
